Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate
Description
Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 2,4-dichlorophenyl group at position 5 and an amino group at position 2. The molecule also features a thioacetamide linker bridging the triazole moiety to a methyl benzoate group. The 2,4-dichlorophenyl substituent enhances lipophilicity, which may improve membrane permeability and target binding in biological systems .
Properties
Molecular Formula |
C18H15Cl2N5O3S |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H15Cl2N5O3S/c1-28-17(27)10-2-5-12(6-3-10)22-15(26)9-29-18-24-23-16(25(18)21)13-7-4-11(19)8-14(13)20/h2-8H,9,21H2,1H3,(H,22,26) |
InChI Key |
OPYUHCQLLHODFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile derivative.
Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2,4-dichlorophenyl group, often using a halogenation reaction.
Thioether Formation: The triazole derivative is then reacted with a thiol to introduce the thioether linkage.
Acetylation: The amino group on the triazole ring is acetylated using acetic anhydride.
Esterification: Finally, the benzoic acid derivative is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic steps for large-scale reactions. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics or antifungal medications.
Medicine
In medicine, research is ongoing to explore its efficacy in treating infections caused by resistant strains of bacteria and fungi. Its triazole ring is particularly significant, as triazole derivatives are known for their antifungal properties.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation.
Mechanism of Action
The mechanism of action of Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate involves its interaction with microbial enzymes. The triazole ring inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell lysis and death. The dichlorophenyl group enhances its binding affinity to the target enzymes, increasing its potency.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s closest analogs involve variations in aromatic substituents, heterocyclic cores, and functional groups. Key comparisons include:
Chlorophenyl Substitution Patterns
- Methyl 4-{2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate (): Differs by having a single chlorine atom at the para position of the phenyl ring. Reduced steric and electronic effects compared to the 2,4-dichloro analog. Molecular weight: 433.87 g/mol (estimated).
Dimethylaminoethyl Substitution
- Methyl 4-[[[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]methyl]benzoate (): Features a dimethylaminoethyl group at position 5 of the triazole. Molecular formula: C₂₃H₂₆ClN₅O₃S; molecular weight: 488.00 g/mol.
Bulky Aromatic Substituents
- 2-{[4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide (): Substituted with benzyl and phenoxymethyl groups. Molecular weight: 444.6 g/mol. Implications: Bulkier substituents may hinder membrane penetration but improve selectivity for extracellular targets .
Table 1: Comparative Analysis of Key Compounds
Key Observations :
Lipophilicity and Bioavailability : The 2,4-dichlorophenyl group in the parent compound likely confers higher lipophilicity than analogs with single chlorine or polar groups, favoring blood-brain barrier penetration or fungal cell membrane interaction .
Solubility: Introduction of dimethylaminoethyl () or pyridyl groups () improves aqueous solubility, critical for oral bioavailability .
Biological Activity : Triazole derivatives with dichlorophenyl groups (e.g., Itraconazole; ) are established antifungals, suggesting the parent compound may share similar mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
